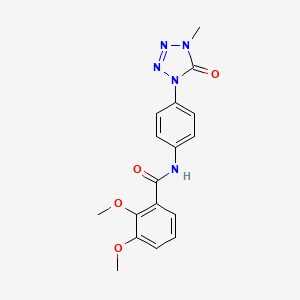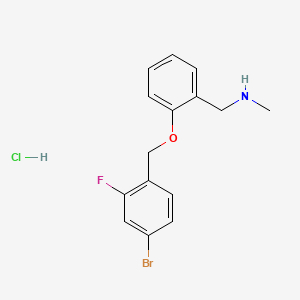
1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride” is a complex organic molecule. It contains a benzyl group substituted with bromine and fluorine atoms, which is connected to a phenyl group through an oxygen atom . The phenyl group is further connected to a methylamine group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzyl group substituted with bromine and fluorine atoms, an oxygen atom, a phenyl group, and a methylamine group . The presence of these functional groups could confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions. For instance, the bromine and fluorine atoms on the benzyl group could potentially be replaced through nucleophilic substitution reactions . Additionally, the compound could also undergo reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of bromine and fluorine atoms could increase its reactivity. Additionally, the presence of the oxygen atom and the methylamine group could influence its polarity and hydrogen bonding capabilities .Aplicaciones Científicas De Investigación
Reactivity and Transformation Products
The chemical reactivity and transformation products of compounds structurally similar to 1-(2-((4-bromo-2-fluorobenzyl)oxy)phenyl)-N-methylmethanamine hydrochloride have been extensively studied in various environments. For example, the degradation products of benzophenone-3 in chlorinated seawater pools illustrate the complexity of reactions such compounds can undergo when exposed to bromine and chlorine. This reactivity is critical in understanding the environmental impact and stability of chemical compounds in aquatic systems (Manasfi et al., 2015).
Synthetic Applications
In synthetic chemistry, compounds like this compound serve as intermediates or reactants in the synthesis of more complex molecules. For instance, Kobayashi et al. (2013) described the synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones via reactions involving 2-fluorophenyl halides, showcasing the utility of halogenated benzyl compounds in constructing heterocyclic structures with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2013).
Photodynamic Therapy and Antioxidant Properties
The photophysical and photochemical properties of novel compounds, such as zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been explored for their potential applications in photodynamic therapy for cancer treatment. These studies highlight the relevance of fluoro- and bromo-substituted compounds in developing new treatments with higher efficacy and lower side effects (Pişkin et al., 2020).
Enzyme Inhibition and Metabolic Studies
The interaction of halogenated compounds with enzymes and their metabolic pathways is another area of research focus. For example, the differential reactivity of [p-(halomethyl)benzoyl] formates with benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme, illustrates the nuanced effects these compounds can have on biological systems, affecting enzyme activity and potentially leading to new drug discovery pathways (Reynolds et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[(4-bromo-2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO.ClH/c1-18-9-11-4-2-3-5-15(11)19-10-12-6-7-13(16)8-14(12)17;/h2-8,18H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHUZWBKNDIXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=C(C=C(C=C2)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2664603.png)
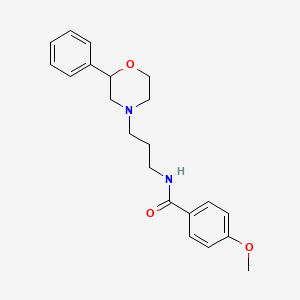
![1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664606.png)
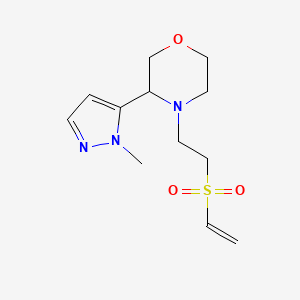
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2664608.png)


![1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664614.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2664616.png)

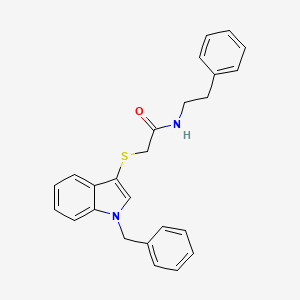
![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea](/img/structure/B2664619.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2664624.png)
